molecular formula C23H27FN4O3 B10987498 N-(4-fluoro-2-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide

N-(4-fluoro-2-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide

Cat. No.: B10987498
M. Wt: 426.5 g/mol
InChI Key: BLXANXRTHRWALC-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a methoxyphenyl group, a fluorophenyl group, and a pyrrolidine carboxamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-methoxyphenylamine with piperazine in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the 4-(3-methoxyphenyl)piperazine intermediate.

    Introduction of the Fluorophenyl Group: The intermediate is then reacted with 4-fluoro-2-nitrobenzoic acid under reductive conditions to introduce the fluorophenyl group.

    Formation of the Pyrrolidine Carboxamide: Finally, the compound is cyclized with pyrrolidine-1-carboxylic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group in the intermediate stages can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study receptor-ligand interactions due to its piperazine moiety, which is known to interact with various biological targets.

Medicine

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular interactions.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptors and modulate their activity. This interaction can affect various signaling pathways in the brain, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)piperazine: Similar structure but lacks the methoxyphenyl and pyrrolidine carboxamide groups.

    N-(3-methoxyphenyl)piperazine: Similar structure but lacks the fluorophenyl and pyrrolidine carboxamide groups.

    N-(4-fluoro-2-nitrophenyl)piperazine: Intermediate in the synthesis of the target compound.

Uniqueness

N-(4-fluoro-2-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide is unique due to its combination of a fluorophenyl group, a methoxyphenyl group, and a pyrrolidine carboxamide moiety. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H27FN4O3

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C23H27FN4O3/c1-31-19-6-4-5-18(16-19)26-11-13-27(14-12-26)22(29)20-15-17(24)7-8-21(20)25-23(30)28-9-2-3-10-28/h4-8,15-16H,2-3,9-14H2,1H3,(H,25,30)

InChI Key

BLXANXRTHRWALC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)F)NC(=O)N4CCCC4

Origin of Product

United States

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